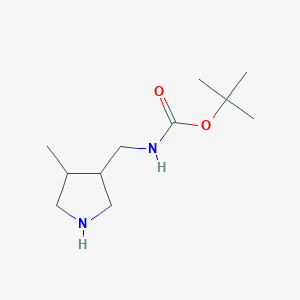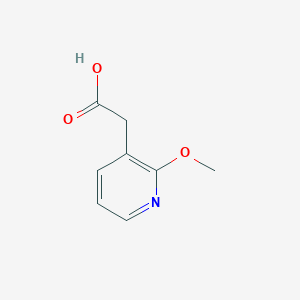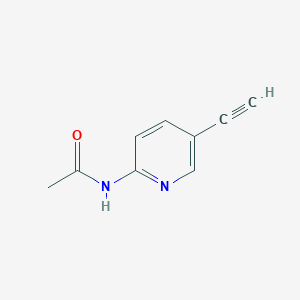
N-(5-Ethynylpyridin-2-YL)acetamide
Overview
Description
“N-(5-Ethynylpyridin-2-YL)acetamide”, also known as EAPA, is a chemical compound with a molecular formula C9H8N2O. It has a molecular weight of 160.18 .
Molecular Structure Analysis
The InChI code for “N-(5-Ethynylpyridin-2-YL)acetamide” is 1S/C9H8N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) . This indicates that the compound contains a pyridine ring with an ethynyl group at the 5-position and an acetamide group attached to the pyridine ring .Physical And Chemical Properties Analysis
“N-(5-Ethynylpyridin-2-YL)acetamide” has a molecular weight of 160.18 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Scientific Research Applications
Thiophene Analogs and Carcinogenicity Studies
Research by Ashby et al. (1978) examined the thiophene analogs of carcinogens, including a compound structurally related to N-(5-Ethynylpyridin-2-yl)acetamide. Their study synthesized and evaluated thiophene derivatives for potential carcinogenicity, providing insights into the compound's biological activity and safety profile. Although not directly studying N-(5-Ethynylpyridin-2-yl)acetamide, this research contributes to understanding the chemical behavior and potential risks associated with structurally similar compounds (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Synthesis and Biological Activities of Derivatives
The synthesis and pharmacological activities of Piracetam and its derivatives have been reviewed, highlighting the importance of derivatives like N-(5-Ethynylpyridin-2-yl)acetamide in enhancing brain metabolism and cognitive functions. This review underscores the compound's potential as a scaffold for developing therapeutic agents targeting the central nervous system (CNS) disorders, including memory enhancement and neuroprotection (Dhama, N., Sucheta, A. Kumar, V. Verma, & S. Kumar, 2021).
Metabotropic Glutamate Receptor Antagonists
Research on metabotropic glutamate receptor subtype 5 antagonists, including compounds structurally related to N-(5-Ethynylpyridin-2-yl)acetamide, reveals their potential in treating neurodegenerative diseases, addiction, anxiety, and pain. These studies suggest the compound's relevance in elucidating the pathophysiological roles of mGluR5 and developing targeted therapeutic interventions (Lea, P. M., & Faden, A., 2006).
Chemical and Biological Activities of N-acetylcysteine
Research into N-acetylcysteine, a molecule with similar functional groups to N-(5-Ethynylpyridin-2-yl)acetamide, provides insights into the chemical and biological activities of such compounds. These activities include modulating glutamatergic, neurotropic, and inflammatory pathways, offering a glimpse into the potential mechanisms and therapeutic applications of N-(5-Ethynylpyridin-2-yl)acetamide in psychiatry and beyond (Dean, O., Giorlando, F., & Berk, M., 2011).
Future Directions
While specific future directions for “N-(5-Ethynylpyridin-2-YL)acetamide” are not mentioned in the retrieved data, it’s worth noting that the field of medicinal chemistry continues to explore and develop new pharmaceutical compounds . This often involves the design and synthesis of new derivatives of existing compounds, guided by structure-activity relationship (SAR) studies .
properties
IUPAC Name |
N-(5-ethynylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXCIDPJKAEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Ethynylpyridin-2-YL)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)
![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)

![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)
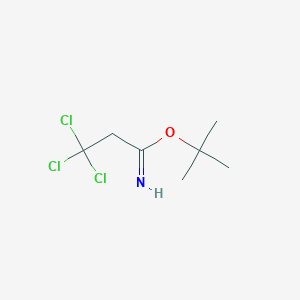
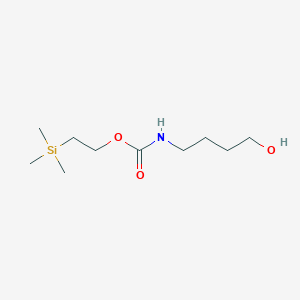

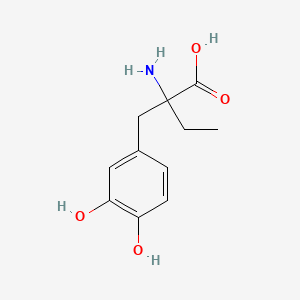
![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)
